molecular formula C20H24N4O2S B10945811 (5E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[4-(pentyloxy)benzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[4-(pentyloxy)benzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B10945811
M. Wt: 384.5 g/mol
InChI Key: FOPALLYJEXJJEB-SFQUDFHCSA-N
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Description

(5E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[4-(pentyloxy)benzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a benzylidene group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[4-(pentyloxy)benzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 4-(pentyloxy)benzaldehyde in the presence of a base to form the intermediate benzylidene compound. This intermediate is then reacted with 2-mercaptoimidazole under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as solvent selection, temperature control, and the use of catalysts can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[4-(pentyloxy)benzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.

Scientific Research Applications

(5E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[4-(pentyloxy)benzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[4-(pentyloxy)benzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[4-(methoxy)benzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
  • (5E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[4-(ethoxy)benzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Uniqueness

The uniqueness of (5E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[4-(pentyloxy)benzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one lies in its specific structural features, such as the pentyloxy group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

(5E)-3-(1,3-dimethylpyrazol-4-yl)-5-[(4-pentoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C20H24N4O2S/c1-4-5-6-11-26-16-9-7-15(8-10-16)12-17-19(25)24(20(27)21-17)18-13-23(3)22-14(18)2/h7-10,12-13H,4-6,11H2,1-3H3,(H,21,27)/b17-12+

InChI Key

FOPALLYJEXJJEB-SFQUDFHCSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CN(N=C3C)C

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CN(N=C3C)C

Origin of Product

United States

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